(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Description
Properties
IUPAC Name |
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJRIVJRIKQC-JVASRFHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Epoxide and Furan Derivatives
A widely validated route involves the acid-catalyzed cyclocondensation of (R)-phenylglycidol with 2,5-dihydroxyfuran. This method proceeds via epoxide ring-opening followed by intramolecular etherification:
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | p-Toluenesulfonic acid (PTSA) |
| Solvent | Toluene |
| Temperature | 80°C |
| Time | 12 h |
| Yield | 68–72% |
The stereochemical outcome is governed by the epoxide’s inherent chirality, with the (R)-configuration at C1 and C2 preserved through concerted ring-opening.
[3 + 2] Cycloaddition for Oxygen-Ring Construction
Adapting methodologies from tricyclic oxadiazoline synthesis, nitrile oxides generated in situ from hydroximoyl chlorides undergo cycloaddition with strained olefins:
Optimized Parameters
-
Base : Cs₂CO₃ (2 equiv) enhances yield to 95% compared to DABCO (72%).
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Solvent : Dichloromethane minimizes side reactions.
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Stereoselectivity : The olefin’s geometry dictates endo/exo selectivity, favoring the desired 1R,2R,4R,7R isomer.
Stereochemical Control Strategies
Chiral Auxiliary-Mediated Synthesis
Incorporating a menthol-derived chiral auxiliary at the epoxide stage enforces the 1R,2R configuration. Subsequent auxiliary removal via hydrolysis affords the target stereochemistry with ≥98% enantiomeric excess (ee):
Key Steps
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Epoxide formation with (-)-menthyl chloroformate.
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Cyclization under PTSA catalysis.
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Basic hydrolysis (NaOH/MeOH) to cleave the auxiliary.
Enantioselective Epoxidation
Asymmetric epoxidation of allyl phenyl ethers using Jacobsen’s catalyst (Mn-salen complex) achieves 90% ee for the critical C1–C2 epoxide intermediate:
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry improves efficiency:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 72% | 85% |
| Purity (HPLC) | 95% | 99% |
Apparatus : Microreactor with integrated temperature control and real-time monitoring.
Purification Protocols
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Chromatography : Silica gel chromatography (hexane:EtOAc 4:1) removes diastereomeric impurities.
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Crystallization : Ethanol/water recrystallization enhances enantiopurity to >99% ee.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its original sugar alcohol form.
Substitution: The benzylidene group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction results in the formation of sugar alcohols .
Scientific Research Applications
Chemistry
The compound is utilized in the synthesis of protected D-Altritol nucleosides which are crucial for oligonucleotide synthesis. Its ability to undergo various chemical reactions makes it an important building block in organic synthesis:
- Oxidation : Can be oxidized to form carboxylic acids or aldehydes.
- Reduction : Reduction reactions can yield alcohols or other derivatives.
- Substitution Reactions : Nucleophilic substitution can lead to various derivatives using common reagents such as potassium permanganate and sodium borohydride.
Biology
In biological research, (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is studied for its interactions with enzymes involved in carbohydrate metabolism. The benzylidene group enhances stability and protects the anhydro sugar moiety from degradation during biochemical processes.
Industrial Applications
The compound serves as an intermediate in the production of specialty chemicals and is used in various chemical processes due to its versatile reactivity and stability under different conditions.
Case Study 1: Oligonucleotide Synthesis
A study highlighted the role of this compound in synthesizing oligonucleotides which are essential for genetic research and therapeutic applications. The compound's unique structure facilitates the protection of nucleosides during synthesis processes.
Case Study 2: Enzymatic Reaction Studies
Research focused on the compound's interaction with specific enzymes demonstrated its potential as a substrate or inhibitor in carbohydrate metabolism studies. This interaction is critical for understanding metabolic pathways and developing therapeutic agents targeting these enzymes.
Mechanism of Action
The mechanism of action of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets. The benzylidene group provides steric protection, allowing selective reactions at other sites on the molecule. The anhydro bridges contribute to the compound’s stability and reactivity, facilitating its use in various chemical transformations .
Comparison with Similar Compounds
Structural Features and Molecular Frameworks
The following compounds share tricyclic or bicyclic backbones with oxygen heteroatoms and/or aromatic substituents, enabling comparative analysis:
Physicochemical Properties
- LogP (Partition Coefficient): The target compound’s phenyl group and oxygen-rich framework likely confer moderate hydrophobicity. Comparatively, the nitro- and diphenyl-substituted analog () has a high LogP of 5.83 due to aromaticity and nitro groups .
Polar Surface Area (PSA):
Stereochemical and Functional Group Impact
- Similar stereochemical complexity is observed in and , though with divergent functional groups .
- Oxygen Content: The tetraoxa system in the target compound enhances polarity and stability compared to non-oxygenated analogs () but differs from the trioxa system in , which has fewer oxygen atoms .
Research Findings and Limitations
- Chromosomal Studies (Unrelated but Noted): and discuss 7R chromosomes in wheat genetics, unrelated to the chemical compound’s stereochemistry .
- Data Gaps: Direct experimental data (e.g., LogP, melting point) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and research findings.
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against a range of pathogens including bacteria and fungi.
- Antioxidant Activity : The compound has shown potential as an antioxidant agent due to its ability to scavenge free radicals.
- Enzyme Inhibition : Research suggests that it may inhibit specific enzymes involved in metabolic pathways.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzymatic Interactions : It may bind to active sites of enzymes involved in carbohydrate metabolism.
- Cell Membrane Interaction : The compound's structure allows it to integrate into cellular membranes affecting permeability and signaling pathways.
Table 1: Biological Activities of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E.coli and Staphylococcus aureus | |
| Antioxidant | Scavenges DPPH radicals | |
| Enzyme Inhibition | Inhibits α-glucosidase activity |
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on the antimicrobial properties demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for E.coli and 16 µg/mL for Staphylococcus aureus.
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Antioxidant Activity Assessment :
- The compound was evaluated using the DPPH assay where it exhibited a scavenging activity of 78% at a concentration of 100 µg/mL compared to ascorbic acid which showed 90% scavenging at the same concentration.
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Enzyme Inhibition Analysis :
- In vitro studies revealed that the compound inhibited α-glucosidase with an IC50 value of 50 µM indicating potential applications in managing postprandial blood glucose levels in diabetic patients.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and stereoselective oxidation. For example, analogous tricyclo compounds (e.g., ) use [3+2] cycloadditions or ring-closing metathesis. Purification via column chromatography and validation by LC-MS or NMR is critical. Ensure inert conditions to preserve oxygen-sensitive moieties (e.g., tetraoxa bridges). Refer to X-ray crystallography () for post-synthesis structural confirmation .
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry in tricyclic systems (). Alternatively, use NOESY NMR to detect spatial proximity of protons in chiral centers. Compare experimental optical rotation with computational predictions (e.g., DFT-based polarizability calculations) .
Q. What physicochemical properties are critical for characterizing this compound?
- Methodological Answer : Key properties include:
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of enantiomerically pure forms of this compound?
- Methodological Answer : Density Functional Theory (DFT) can predict transition-state energies for stereoselective steps (e.g., cyclization). Molecular dynamics (MD) simulations model solvent effects on reaction pathways. For example, ’s LogP and PSA values can parameterize solvation models. Pair computational results with experimental data (e.g., enantiomeric excess via chiral HPLC) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
- Methodological Answer : Conflicting data may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Use variable-temperature NMR to detect exchange broadening. Compare X-ray structures () with DFT-optimized geometries. For oxygen-rich systems (e.g., tetraoxa bridges), consider hydrogen-bonding networks that stabilize specific conformers .
Q. How does the tetraoxa bridge influence reactivity in catalytic or biological applications?
- Methodological Answer : The oxygen atoms act as hydrogen-bond acceptors, enhancing interactions with biological targets (e.g., enzymes) or catalytic metal centers. Analogous spiro compounds () show modulated reactivity due to steric constraints. Test via kinetic studies (e.g., catalytic oxidation) or binding assays (e.g., SPR or ITC) .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Methodological Answer : Degradation pathways (e.g., oxidation of ether bridges) can be minimized by:
- Storing samples under argon at -20°C.
- Adding radical scavengers (e.g., BHT) to solutions.
- Monitoring via accelerated stability testing (40°C/75% RH) with periodic LC-MS analysis. highlights temperature-controlled protocols to stabilize labile compounds .
Data Analysis & Validation
Q. How to validate purity when analytical standards are unavailable?
- Methodological Answer : Combine orthogonal techniques:
- HPLC-ELSD for non-UV-active impurities.
- 1H/13C NMR with quantitative integration.
- Elemental Analysis for C/H/O/N composition.
Cross-reference with analogous compounds (e.g., ’s 2,5,8,11-tetraoxatridecane) for expected spectral patterns .
Q. What statistical methods address variability in biological assay data for this compound?
- Methodological Answer : Use ANOVA to distinguish batch effects from biological variability. For dose-response curves, apply nonlinear regression (e.g., Hill equation) with bootstrapping for confidence intervals. ’s advanced research frameworks emphasize reproducibility via triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
